2-(4-Butoxyphenyl)-5,5-dimethylmorpholine
Description
Contextualizing Morpholine (B109124) Derivatives in Contemporary Medicinal Chemistry
The morpholine scaffold is a privileged structure in drug discovery, recognized for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates. acs.orgresearchgate.netnih.gov Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and oral bioavailability. researchgate.net The morpholine ring's saturated heterocyclic nature, with its ether and secondary amine functionalities, allows for versatile chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules. nih.gov
Rationale for Investigating Morpholine Derivatives as Research Compounds
The rationale for investigating morpholine derivatives stems from their presence in numerous approved drugs and clinically evaluated compounds with a wide range of biological activities. researchgate.netnih.gov These include anticancer, antibacterial, antiviral, and central nervous system (CNS) activities. acs.orge3s-conferences.org The structural rigidity and conformational flexibility of the morpholine ring can also contribute to potent and selective interactions with biological targets. nih.gov
Overview of Current Research Trajectories for Morpholine-Based Chemical Entities
Current research on morpholine-based compounds is focused on the design and synthesis of novel derivatives with improved efficacy and safety profiles. nih.gov Areas of active investigation include their use as kinase inhibitors in oncology, agents targeting neurodegenerative diseases, and novel anti-infective agents. acs.orgnih.gove3s-conferences.org The development of stereoselective synthetic methods to access specific isomers of substituted morpholines is also a significant area of research.
Scope and Significance of Academic Inquiry into Morpholine Derivatives
Academic inquiry into morpholine derivatives is broad, encompassing synthetic methodology development, computational modeling of drug-receptor interactions, and extensive biological evaluation. nih.gov The significance of this research lies in its potential to deliver new therapeutic agents for a wide array of diseases, underscoring the enduring importance of the morpholine scaffold in medicinal chemistry. researchgate.nete3s-conferences.org
Due to the lack of specific information on 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine , no detailed research findings or data tables for this particular compound can be presented. The information provided above is based on the general importance and research trends of the broader class of morpholine derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C16H25NO2/c1-4-5-10-18-14-8-6-13(7-9-14)15-11-17-16(2,3)12-19-15/h6-9,15,17H,4-5,10-12H2,1-3H3 |
InChI Key |
WCBRCRJWRKQMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2CNC(CO2)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine
Diverse Synthetic Pathways to 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine
The synthesis of the target molecule can be approached by considering the formation of the core morpholine (B109124) ring and the introduction of its specific substituents. Key retrosynthetic disconnections suggest pathways involving the cyclization of an amino alcohol precursor or the construction of the ring from simpler acyclic fragments.
Strategies for Morpholine Ring Formation
The construction of the substituted morpholine ring is the cornerstone of the synthesis. A common and effective strategy involves the reaction of an α-halo ketone with a suitably substituted amino alcohol, followed by cyclization and reduction. For the target molecule, this would likely involve the reaction between 2-bromo-1-(4-butoxyphenyl)ethanone and 2-amino-2-methyl-1-propanol. The initial reaction forms an intermediate aminoketone which can then undergo reductive cyclization to yield the desired morpholine ring.
Another powerful method for forming substituted morpholines is through a palladium-catalyzed aerobic oxidative cyclization of alkenes, a type of Wacker-type reaction. This approach would utilize an N-protected allylic amine derived from 2-methyl-2-aminopropanol, which upon reaction with a 4-butoxyphenyl-containing precursor under palladium catalysis, would form the heterocyclic ring. organic-chemistry.org
More recent methodologies include photocatalytic approaches. A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of 2-aryl morpholines from readily available starting materials, offering a modern and efficient alternative to traditional methods. figshare.com
| Method | Key Reagents | General Conditions | Reference |
| Reductive Amination/Cyclization | α-bromo-aryl-ketone, Amino alcohol | 1. Amination 2. Reduction (e.g., NaBH4, H2/Pd) | researchgate.net |
| Wacker-Type Cyclization | N-protected allylic amino alcohol | Pd(II) catalyst, oxidant (e.g., O2) | organic-chemistry.org |
| Photocatalytic Annulation | Aryl precursor, amino alcohol derivative | Photocatalyst, Lewis acid, Brønsted acid | figshare.com |
Regioselective Introduction of the 4-Butoxyphenyl Moiety
The regioselective introduction of the 4-butoxyphenyl group is critical and is typically accomplished by starting with a precursor that already contains this moiety. The synthesis of the key intermediate, 1-(4-butoxyphenyl)ethanone, can be achieved through two primary routes:
Williamson Ether Synthesis: Starting with commercially available 4-hydroxyacetophenone, a reaction with 1-bromobutane (B133212) in the presence of a base like potassium carbonate (K₂CO₃) provides a direct and high-yielding route to 1-(4-butoxyphenyl)ethanone.
Friedel-Crafts Acylation: Butoxybenzene can be acylated with acetyl chloride or acetic anhydride (B1165640) using a Lewis acid catalyst such as aluminum chloride (AlCl₃). uomustansiriyah.edu.iq Due to the ortho-, para-directing nature of the butoxy group, this reaction yields a mixture of the para (desired) and ortho isomers, which would necessitate separation.
The ether synthesis approach is generally preferred for its superior regioselectivity, avoiding the formation of isomers and simplifying purification. alfa-chemistry.comchemicalbook.com
Stereoselective Synthesis of this compound Enantiomers
The target molecule possesses a single stereocenter at the C2 position of the morpholine ring. Achieving an enantioselective synthesis is crucial for pharmacological studies. This can be accomplished using several strategies:
Chiral Resolution: A racemic mixture of the final compound can be synthesized and then separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization and liberation of the pure enantiomer.
Asymmetric Synthesis: A more elegant approach involves building the chirality into the molecule during the synthesis. This can be done by using a chiral auxiliary or a chiral catalyst. For instance, an asymmetric reduction of the imine intermediate formed during the cyclization process, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata), could selectively produce one enantiomer.
Functional Group Interconversions and Derivatization of this compound
The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Modifications at the Phenyl Ring
The butoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution, with the butoxy group acting as an ortho-, para-director. minia.edu.egmsu.edu Since the para position is already occupied, substitutions are expected to occur at the ortho positions (C3' and C5') relative to the morpholine attachment point.
Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions may be complicated by the presence of the basic nitrogen in the morpholine ring, which can coordinate to the Lewis acid catalyst. libretexts.org
| Reaction | Reagent | Expected Product | Reference |
| Bromination | N-Bromosuccinimide (NBS) | 2-(3-Bromo-4-butoxyphenyl)-5,5-dimethylmorpholine | libretexts.org |
| Nitration | HNO₃ / H₂SO₄ | 2-(4-Butoxy-3-nitrophenyl)-5,5-dimethylmorpholine | uomustansiriyah.edu.iqbyjus.com |
| Acylation | RCOCl / AlCl₃ | 2-(3-Acyl-4-butoxyphenyl)-5,5-dimethylmorpholine | libretexts.org |
Transformations of the Butoxy Side Chain
The butoxy group is a chemically robust ether linkage, but it can be cleaved to reveal a phenol (B47542) functionality. This transformation significantly alters the polarity and hydrogen-bonding capability of the molecule.
Ether Cleavage: Treatment with strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃) can cleave the butyl ether to yield 4-(5,5-dimethylmorpholin-2-yl)phenol. oup.comacs.orgnih.govresearchgate.net The resulting phenol can then be re-alkylated with different alkyl halides to generate a variety of new ether derivatives, providing a route to explore the impact of the ether chain length and structure on biological activity. Photochemical cleavage methods have also been reported for aryl tert-butyl ethers, suggesting potential alternative dealkylation strategies. acs.orgnih.gov
This strategic derivatization allows for a systematic investigation of the pharmacophore, enabling the fine-tuning of its properties.
Alterations to the Morpholine Nitrogen and Alpha Carbon
The morpholine ring system of this compound offers opportunities for further functionalization, particularly at the morpholine nitrogen and the alpha carbon (the carbon atom adjacent to both the nitrogen and oxygen atoms). These modifications can be crucial for tuning the molecule's physicochemical properties and biological activity.
N-Alkylation of the Morpholine Nitrogen:
The secondary amine within the morpholine ring is a nucleophilic center and can readily undergo N-alkylation. This common transformation allows for the introduction of a wide variety of substituents. The general reaction involves the treatment of the parent morpholine with an alkylating agent, typically an alkyl halide or sulfonate, in the presence of a base to neutralize the resulting acid.
A plausible N-alkylation reaction for this compound is depicted below:
The choice of base and solvent is critical for the success of the reaction and can influence the reaction rate and yield. Common bases include potassium carbonate, triethylamine, or stronger bases like sodium hydride for less reactive alkylating agents. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide.
Functionalization of the Alpha Carbon:
While direct functionalization of the alpha carbon in a saturated morpholine ring is challenging, it can be achieved through various synthetic strategies. One approach involves the formation of an enamine or a related intermediate from a precursor, followed by reaction with an electrophile. Alternatively, radical-based reactions could potentially be employed to introduce substituents at this position. The specific methods would largely depend on the desired functional group to be introduced.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, selectivity, and milder reaction conditions. For the synthesis of substituted morpholines, several catalytic approaches have been developed that could potentially be adapted for the preparation of this compound.
Palladium-Catalyzed Carboamination:
A powerful strategy for the synthesis of substituted morpholines is the palladium-catalyzed intramolecular carboamination of an appropriately substituted amino alcohol. nih.gov This approach involves the formation of both a carbon-carbon and a carbon-nitrogen bond in a single catalytic cycle. For the synthesis of the target molecule, a plausible precursor would be an N-protected amino alcohol containing an allylic ether moiety.
Table 1: Illustrative Palladium-Catalyzed Carboamination Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 |
This data is illustrative and based on general procedures for palladium-catalyzed carboamination reactions.
Asymmetric Hydrogenation:
For the synthesis of enantiomerically pure morpholine derivatives, asymmetric hydrogenation of a corresponding unsaturated precursor is a highly effective method. rsc.orgsemanticscholar.org This would involve the synthesis of a dehydromorpholine intermediate, which is then subjected to hydrogenation using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand. This approach would allow for the selective formation of a single enantiomer of this compound.
Table 2: Representative Catalysts for Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand | Solvent | Pressure (atm) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol (B129727) | 10-50 |
| Ru(OAc)₂(diphosphine) | (S)-MeO-BIPHEP | Ethanol | 20-60 |
This data is illustrative and based on typical conditions for asymmetric hydrogenation of N-heterocycles.
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.
Atom Economy:
One of the key principles of green chemistry is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions, such as those described above, generally offer higher atom economy compared to stoichiometric reactions that generate large amounts of byproducts.
Use of Greener Solvents:
The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents. For the synthesis of morpholine derivatives, exploring the feasibility of conducting reactions in these greener solvents would be a key aspect of developing a sustainable process.
Energy Efficiency:
Minimizing energy consumption is another important aspect of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy input compared to conventional heating methods.
Use of Renewable Feedstocks:
Whenever possible, utilizing starting materials derived from renewable resources rather than petrochemical sources can contribute to a more sustainable synthetic process. While the synthesis of this compound would likely start from readily available chemical building blocks, a thorough analysis of the entire synthetic chain for opportunities to incorporate renewable feedstocks would be beneficial from a green chemistry perspective. A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.gov This method offers environmental and safety benefits over traditional approaches. chemrxiv.orgnih.gov
Advanced Spectroscopic and Computational Characterization of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine
High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine (C₁₈H₂₉NO₂), the exact mass of the molecular ion [M+H]⁺ would be calculated and measured with high precision, confirming its chemical formula.
Electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation is predicted to initiate at the most labile bonds, such as the ether linkage and bonds adjacent to the morpholine (B109124) ring's heteroatoms.
A plausible fragmentation pathway for the [M+H]⁺ ion would involve:
Loss of the butyl group: Cleavage of the butyl chain from the phenoxy oxygen, resulting in a significant fragment.
Benzylic Cleavage: Fission of the bond between the morpholine ring and the butoxyphenyl group, yielding a substituted tropylium (B1234903) ion or a protonated dimethylmorpholine fragment.
Morpholine Ring Opening: A retro-Diels-Alder (RDA) type fragmentation or other ring-opening mechanisms of the morpholine moiety, leading to characteristic smaller fragments.
Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound
| Predicted Fragment Ion | Proposed Structure | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₈H₃₀NO₂⁺ | 292.2271 |
| [M-C₄H₉]⁺ | C₁₄H₂₀NO₂⁺ | 234.1489 |
| [C₁₀H₁₃O]⁺ | Butoxyphenyl cation | 149.0961 |
| [C₈H₁₈N]⁺ | Protonated 5,5-dimethylmorpholin-2-yl fragment | 128.1434 |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of a molecule. For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would enable the complete and unambiguous assignment of all proton and carbon signals.
¹H NMR: The proton spectrum would show distinct signals for the aromatic protons on the butoxyphenyl ring (as an AA'BB' system), the protons on the morpholine ring, the two magnetically non-equivalent methyl groups, and the aliphatic protons of the butoxy chain.
¹³C NMR: The carbon spectrum would display signals for all 18 carbon atoms, including quaternary carbons, which can be identified using DEPT-135 experiments.
2D NMR:
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks within the butoxy chain and the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butoxyphenyl group to the morpholine ring and confirming the positions of the methyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Position | Predicted ¹³C Shift (δ) | Predicted ¹H Shift (δ) | Multiplicity |
|---|---|---|---|
| Aromatic C-1' | ~130.5 | - | - |
| Aromatic C-2'/6' | ~128.0 | ~7.25 | d |
| Aromatic C-3'/5' | ~114.5 | ~6.90 | d |
| Aromatic C-4' | ~158.0 | - | - |
| Morpholine C-2 | ~78.0 | ~4.50 | dd |
| Morpholine C-3 | ~50.0 | ~3.00, ~2.80 | m |
| Morpholine C-5 | ~70.0 | - | - |
| Morpholine C-6 | ~45.0 | ~3.70, ~3.50 | m |
| 5,5-Dimethyl C | ~25.0, ~23.0 | ~1.10, ~1.05 | s, s |
| Butoxy -OCH₂ | ~68.0 | ~3.95 | t |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of functional groups. These two methods are complementary; FT-IR is more sensitive to polar bonds (e.g., C-O, C-N), while Raman is more sensitive to non-polar, symmetric bonds (e.g., C-C aromatic rings).
Key predicted vibrational bands would include:
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches above 3000 cm⁻¹.
C-O stretching: Strong bands in the FT-IR spectrum around 1245 cm⁻¹ (aryl ether) and 1120 cm⁻¹ (aliphatic ether in the morpholine ring).
C-N stretching: A moderate band in the 1100-1200 cm⁻¹ region.
Aromatic C=C stretching: Characteristic bands in the 1600-1450 cm⁻¹ region, which would be prominent in the Raman spectrum.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted FT-IR Frequency | Predicted Raman Frequency |
|---|---|---|
| Aromatic C-H Stretch | ~3050 (weak) | ~3050 (strong) |
| Aliphatic C-H Stretch | ~2960-2850 (strong) | ~2960-2850 (strong) |
| Aromatic C=C Stretch | ~1610, 1510 (strong) | ~1610, 1510 (strong) |
| Aryl Ether C-O Stretch | ~1245 (very strong) | ~1245 (weak) |
| Aliphatic Ether C-O-C Stretch | ~1120 (strong) | ~1120 (moderate) |
Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions
Should a suitable single crystal of this compound be grown, X-ray diffraction would provide the definitive solid-state structure. This analysis would confirm the relative stereochemistry and reveal detailed conformational information, such as bond lengths, bond angles, and torsion angles.
It is predicted that the morpholine ring would adopt a stable chair conformation. The bulky 4-butoxyphenyl group would likely occupy an equatorial position to minimize steric hindrance. The analysis would also map intermolecular interactions, such as weak C-H···O or C-H···π hydrogen bonds, which dictate the crystal packing arrangement.
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~15.2 |
| c (Å) | ~11.8 |
| β (°) | ~95.5 |
| Z (molecules per unit cell) | 4 |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
The carbon atom at the C-2 position of the morpholine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R) and (S). These enantiomers will rotate plane-polarized light in opposite directions. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study these chiral molecules.
To determine the absolute configuration of a synthesized, enantiomerically pure sample, its experimental CD spectrum would be recorded. This spectrum would then be compared to a theoretically predicted CD spectrum generated using Time-Dependent Density Functional Theory (TD-DFT) calculations for both the (R) and (S) configurations. A match between the experimental and one of the theoretical spectra would allow for the unambiguous assignment of the absolute configuration.
Computational Chemistry and Molecular Modeling of this compound
Computational modeling serves as a powerful predictive tool that complements experimental data. It allows for the investigation of molecular properties that can be difficult or time-consuming to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. Using a functional such as B3LYP with a basis set like 6-311++G(d,p), one can perform several key calculations:
Geometry Optimization: To find the lowest energy conformation of the molecule, which can be compared with X-ray diffraction data.
Vibrational Frequency Calculation: To predict the FT-IR and Raman spectra, aiding in the assignment of experimental bands.
NMR Chemical Shift Calculation: To predict ¹H and ¹³C NMR spectra, providing theoretical support for experimental assignments.
Frontier Molecular Orbitals (FMO): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. The spatial distribution of these orbitals would likely show the HOMO localized on the electron-rich butoxyphenyl ring and the LUMO distributed across the aromatic system, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The conformational landscape of this compound is primarily dictated by the puckering of the morpholine ring and the rotational freedom of the butoxyphenyl substituent. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore these conformational possibilities.
Molecular Mechanics (MM): MM calculations can be employed to identify the most stable conformations of the molecule. The morpholine ring typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the 4-butoxyphenyl group at the C2 position.
Due to the steric bulk of the 4-butoxyphenyl group, it is highly probable that the equatorial conformation is significantly more stable than the axial one. The gem-dimethyl substitution at the C5 position restricts the flexibility of that end of the ring but does not fundamentally alter the preference for a chair conformation. A systematic search of the potential energy surface by rotating the C2-aryl bond and the butoxy chain's dihedral angles would reveal the global and local energy minima.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule in a simulated environment (e.g., in a solvent like water or chloroform) over time. An MD simulation would likely show the morpholine ring predominantly residing in the most stable chair conformation, with the butoxyphenyl group in the equatorial position. The simulation would also capture the flexibility of the butoxy chain and the rotational motion of the phenyl ring. Analysis of the MD trajectory can provide information on the distribution of conformers and the energy barriers between them.
Table 1: Theoretical Torsional Angle Preferences in this compound
| Torsional Angle | Description | Predicted Stable Conformation (°) |
|---|---|---|
| C6-N-C2-C(Aryl) | Orientation of the Aryl Group | ~180 (anti-periplanar) |
| O1-C2-C(Aryl)-C(Aryl) | Rotation of the Phenyl Ring | ~30-60 and ~120-150 |
| C(Aryl)-O-C(Butyl)-C(Butyl) | Butoxy Chain Conformation | ~180 (anti-periplanar) |
Prediction of Spectroscopic Parameters and Chemical Shifts
Density Functional Theory (DFT) is a robust method for predicting spectroscopic parameters, including NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.
To predict the 1H and 13C NMR chemical shifts of this compound, the first step would be to obtain an optimized geometry of the most stable conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Subsequently, the GIAO method would be applied to this optimized geometry to calculate the isotropic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The predicted chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons on the butoxy chain would have characteristic shifts in the aliphatic region, while the aromatic protons would appear in the downfield region. The diastereotopic protons of the morpholine ring would be expected to show distinct chemical shifts due to the chiral center at C2.
Table 2: Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound (Theoretical)
| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Morpholine H2 | ~4.2 | - |
| Morpholine H3 (axial) | ~2.8 | - |
| Morpholine H3 (equatorial) | ~3.2 | - |
| Morpholine H6 (axial) | ~2.9 | - |
| Morpholine H6 (equatorial) | ~3.5 | - |
| 5,5-dimethyl CH3 | ~1.1, ~1.2 | ~25, ~28 |
| Aromatic H (ortho to OBu) | ~6.9 | ~114 |
| Aromatic H (meta to OBu) | ~7.3 | ~128 |
| Butoxy -OCH2- | ~4.0 | ~68 |
| Butoxy -CH2- | ~1.8 | ~31 |
| Butoxy -CH2- | ~1.5 | ~19 |
| Butoxy -CH3 | ~1.0 | ~14 |
| Morpholine C2 | - | ~80 |
| Morpholine C3 | - | ~50 |
| Morpholine C5 | - | ~40 |
| Morpholine C6 | - | ~65 |
| Aromatic C (ipso) | - | ~130 |
| Aromatic C (ortho to OBu) | - | ~114 |
| Aromatic C (meta to OBu) | - | ~128 |
| Aromatic C (para to substituent) | - | ~159 |
Quantitative Structure-Property Relationship (QSPR) Studies for Theoretical Exploration
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. For this compound, a QSPR study could be theoretically designed to predict properties such as solubility, lipophilicity (logP), and boiling point.
To build a QSPR model, a dataset of structurally diverse morpholine derivatives with experimentally determined properties would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation would be developed that links the descriptors to the property of interest. This model could then be used to predict the properties of this compound based on its calculated descriptors.
Table 3: Example of Molecular Descriptors for a QSPR Study of this compound
| Descriptor Type | Descriptor Name | Theoretical Value |
|---|---|---|
| Constitutional | Molecular Weight | 277.4 g/mol |
| Topological | Topological Polar Surface Area (TPSA) | ~21.7 Ų |
| Geometrical | Molecular Volume | ~280 ų |
| Quantum-Chemical | Dipole Moment | ~2.5 D |
| Physicochemical | Calculated logP (cLogP) | ~3.5 |
Pre Clinical Investigations into the Biological and Pharmacological Mechanisms of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine
In Vitro Receptor Binding and Enzyme Inhibition Assays
In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific molecular targets. These experiments are conducted in a controlled environment outside of a living organism, typically using isolated proteins, receptors, or enzymes.
Specific Receptor Targets and Binding Affinities
To understand the pharmacological profile of a compound, researchers would typically perform receptor binding assays across a wide panel of known biological targets. These targets often include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors. The binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between the compound and the receptor. A lower Ki or IC50 value indicates a higher binding affinity.
For a novel compound like 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine, initial screening would likely involve a broad panel of receptors to identify primary targets and potential off-target interactions. Subsequent focused studies would then provide more precise affinity values for the identified targets. Without experimental data, it is not possible to specify which receptors this compound binds to or with what affinity.
Table 1: Hypothetical Receptor Binding Profile for this compound This table is for illustrative purposes only and is not based on experimental data.
| Receptor Target | Binding Affinity (Ki) (nM) |
|---|---|
| Serotonin (B10506) Receptor Subtype A | Data Not Available |
| Dopamine (B1211576) Receptor Subtype B | Data Not Available |
| Sigma-1 Receptor | Data Not Available |
Enzymatic Pathways Modulated by this compound
In addition to receptor binding, a compound's ability to inhibit or activate specific enzymes is a critical aspect of its mechanism of action. Enzyme inhibition assays are used to determine if a compound can interfere with an enzyme's activity, which can have significant physiological effects. Key enzyme families often investigated include cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, as well as kinases, proteases, and phosphodiesterases, which are involved in various signaling pathways.
The potential for this compound to modulate enzymatic pathways has not been reported. Such studies would be necessary to understand its metabolic stability and its potential to influence cellular signaling cascades through enzymatic regulation.
Cellular Level Investigations of this compound Activity
Following the initial characterization of molecular targets, investigations at the cellular level are conducted to understand how the compound affects cell function. These studies provide insights into the compound's downstream effects following receptor binding or enzyme modulation.
Effects on Intracellular Signal Transduction Pathways
Upon binding to a receptor, a compound can trigger a cascade of intracellular events known as signal transduction. These pathways, such as the cyclic AMP (cAMP) or phosphatidylinositol pathways, amplify the initial signal and lead to a cellular response. Investigating a compound's effect on these pathways helps to elucidate its functional activity as an agonist, antagonist, or inverse agonist.
There is no available data on how this compound affects intracellular signal transduction. Research in this area would involve treating cultured cells with the compound and measuring changes in the levels of second messengers like cAMP or intracellular calcium.
Modulation of Gene Expression and Protein Synthesis
Prolonged activation or inhibition of signaling pathways by a compound can lead to changes in gene expression and, consequently, protein synthesis. These alterations can underlie the long-term effects of a drug. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting are used to measure these changes.
The influence of this compound on gene expression and protein synthesis remains uninvestigated. Such studies would be crucial for understanding its potential long-term cellular adaptations and therapeutic effects.
Subcellular Localization and Intracellular Trafficking Mechanisms
The specific location of a compound within a cell can significantly influence its activity. Some compounds may act on receptors at the cell surface, while others may need to enter the cell to interact with intracellular targets. Understanding the subcellular localization and trafficking of a compound can provide valuable information about its mechanism of action.
There are no published studies on the subcellular localization or intracellular trafficking of this compound. This area of research would typically employ fluorescence microscopy and other imaging techniques to visualize the compound or its targets within the cell.
Impact on Cell Proliferation and Differentiation Pathways
Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on cell proliferation and differentiation pathways. Comprehensive studies investigating the impact of this compound on various cell lines, its potential to modulate the cell cycle, or its influence on cellular differentiation processes have not been reported in peer-reviewed journals. Therefore, its mechanism of action related to these fundamental cellular processes remains uncharacterized.
In Vivo Animal Model Studies for Mechanistic Elucidation of this compound
Behavioral Neuroscience Models Investigating Specific Neurotransmitter Systems
Investigations into the effects of this compound within behavioral neuroscience are not currently available in the public domain. There are no published studies that have utilized animal models to explore its potential interactions with specific neurotransmitter systems, such as the dopaminergic, serotonergic, or noradrenergic pathways. Consequently, its profile of activity regarding behaviors modulated by these systems, including locomotion, anxiety, depression, or cognition, has not been established.
Animal Models for Investigating Physiological Regulatory Mechanisms (e.g., metabolic, cardiovascular)
The influence of this compound on physiological regulatory mechanisms has not been documented in accessible scientific literature. Preclinical studies using in vivo animal models to assess its potential impact on metabolic parameters (e.g., glucose homeostasis, lipid metabolism) or cardiovascular functions (e.g., blood pressure, heart rate) have not been reported. As a result, the compound's physiological effects at a systemic level are presently unknown.
Ex Vivo Analysis of Tissue Samples from Treated Animals for Biomarker Discovery
In the absence of in vivo studies, there have been no subsequent ex vivo analyses of tissue samples from animals treated with this compound. The scientific community has not yet had the opportunity to investigate potential biomarkers of efficacy or target engagement in tissues such as the brain, liver, or heart following administration of this compound. Such studies are crucial for understanding the molecular mechanisms underlying any observed physiological or behavioral effects.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Impact of Substituent Modifications on Biological Potency and Selectivity
Detailed structure-activity relationship (SAR) studies for this compound and its analogues are not available in the published scientific literature. Research describing the systematic modification of its chemical structure to probe the effects on biological potency and selectivity at specific molecular targets has not been disseminated. For instance, alterations to the butoxyphenyl group, the dimethylmorpholine ring, or the linkage between these moieties have not been explored in a systematic manner to define the key structural determinants of its pharmacological activity.
The following table would typically be used to summarize SAR data; however, due to the lack of available research, it remains illustrative.
| Analogue | Modification | Target | Potency (e.g., IC50, EC50) | Selectivity |
| This compound | Parent Compound | Not Determined | Not Determined | Not Determined |
| Analogue 1 | [Hypothetical Modification] | Not Determined | Not Determined | Not Determined |
| Analogue 2 | [Hypothetical Modification] | Not Determined | Not Determined | Not Determined |
| Analogue 3 | [Hypothetical Modification] | Not Determined | Not Determined | Not Determined |
Stereochemical Influences on Biological Activity
The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its pharmacological activity. For chiral molecules like this compound, which possesses a stereocenter at the C2 position of the morpholine (B109124) ring, the different stereoisomers (enantiomers and diastereomers) can exhibit distinct biological profiles. biomedgrid.comnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each stereoisomer. biomedgrid.com
The differential activity of stereoisomers is a well-established principle in medicinal chemistry. biomedgrid.com One enantiomer may fit optimally into the binding site of a target protein, leading to a potent therapeutic effect, while the other enantiomer may have lower affinity, be inactive, or even elicit off-target effects. biomedgrid.comnih.gov For morpholine derivatives, the conformation of the morpholine ring and the orientation of its substituents are critical for molecular interactions with biological targets. acs.orgnih.govnih.gov
In the case of 2-aryl morpholine structures, the relative orientation of the aryl group (the 4-butoxyphenyl group in this instance) is a key determinant of biological activity. figshare.com The cis and trans isomers resulting from the substitution pattern on the morpholine ring can lead to significant differences in how the molecule binds to its target. While specific studies on the stereoisomers of this compound are not extensively available in public literature, the principles of stereoselectivity observed in other morpholine-containing bioactive molecules provide a strong basis for understanding its potential stereochemical influences. nih.govsci-hub.se
For instance, research on various morpholine derivatives has consistently shown that the biological activity is often confined to a single stereoisomer. nih.gov The precise three-dimensional structure dictates the ability of the molecule to form key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the binding pocket of a protein. acs.orgnih.gov
Table 1: General Influence of Stereoisomers on Biological Activity
| Stereoisomer Property | Implication for this compound's Biological Activity |
| Enantioselectivity | One enantiomer (e.g., the (R)-isomer) may exhibit significantly higher affinity for a biological target compared to the other (the (S)-isomer), leading to differences in potency and efficacy. |
| Diastereoselectivity | If additional stereocenters were present, different diastereomers would have distinct physicochemical properties and three-dimensional shapes, resulting in varied biological activities and pharmacokinetic profiles. |
| Conformational Rigidity | The 5,5-dimethyl substitution may restrict the conformational flexibility of the morpholine ring, potentially leading to a more defined orientation of the 2-(4-butoxyphenyl) group and influencing binding affinity. |
| Receptor/Enzyme Fit | The specific spatial arrangement of the butoxyphenyl group relative to the morpholine nitrogen and oxygen is crucial for optimal interaction with the chiral binding site of a biological target. |
Molecular Docking and Dynamics Simulations of this compound with Biological Targets
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. mdpi.com These methods provide valuable insights into the binding mode, affinity, and stability of the ligand-protein complex, which can guide drug design and optimization. mdpi.com
Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations would be employed to understand how it interacts with the amino acid residues within the binding pocket of a specific biological target. The morpholine ring, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, while the butoxyphenyl group can engage in hydrophobic and aromatic interactions. acs.orgnih.govsci-hub.se
The general utility of the morpholine moiety in establishing interactions with various biological targets has been highlighted in numerous studies on other morpholine derivatives. tandfonline.comacs.org The oxygen atom of the morpholine can act as a hydrogen bond acceptor, and the nitrogen atom's basicity allows for potential ionic interactions or hydrogen bonding, depending on its protonation state. acs.orgnih.govnih.gov
Molecular dynamics (MD) simulations can further elaborate on the findings from molecular docking by simulating the movement of atoms in the ligand-protein complex over time. This provides a more dynamic picture of the interaction, assessing the stability of the binding pose and identifying key conformational changes that may occur upon ligand binding.
Table 2: Hypothetical Key Interactions of this compound with a Biological Target based on Molecular Docking Principles
| Interacting Group of Compound | Potential Interacting Amino Acid Residue(s) | Type of Interaction | Significance for Binding |
| Morpholine Oxygen | Serine, Threonine, Tyrosine | Hydrogen Bond | Anchors the ligand within the binding site. |
| Morpholine Nitrogen | Aspartic Acid, Glutamic Acid | Hydrogen Bond / Ionic Interaction | Provides a key electrostatic interaction. |
| Butoxyphenyl Moiety | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Aromatic Interaction | Contributes to binding affinity through favorable aromatic interactions. |
| Butyl Chain | Leucine, Isoleucine, Valine | Hydrophobic Interaction | Enhances binding by fitting into a hydrophobic pocket. |
| Dimethyl Groups (C5) | Alanine, Valine | Van der Waals Forces | Can contribute to the overall shape complementarity and binding affinity. |
Analytical Methodologies for 2 4 Butoxyphenyl 5,5 Dimethylmorpholine in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography remains the cornerstone of analytical chemistry for separating components of a mixture. For 2-(4-butoxyphenyl)-5,5-dimethylmorpholine, various chromatographic techniques offer distinct advantages depending on the analytical goal, from routine quantification to challenging chiral separations.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV-Vis, PDA, MS)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like this compound. A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The butoxyphenyl group in the molecule contains a chromophore that allows for straightforward detection using UV-Visible (UV-Vis) or Photodiode Array (PDA) detectors. A PDA detector offers the advantage of acquiring the full UV spectrum for the analyte peak, aiding in peak purity assessment and identification.
For enhanced sensitivity and selectivity, especially in complex matrices like plasma, coupling HPLC with a Mass Spectrometry (MS) detector is the preferred method. kuleuven.be An LC-MS/MS system, often using an electrospray ionization (ESI) source, provides high specificity through techniques like Selected Reaction Monitoring (SRM), allowing for precise quantification even at very low concentrations. nih.gov Sample preparation for bioanalysis would typically involve protein precipitation followed by dilution of the supernatant before injection. nih.gov
Illustrative HPLC-MS/MS Method Parameters:
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Parent Ion → Product Ion (Hypothetical) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its relatively high molecular weight and polarity, which result in poor volatility. To overcome this, derivatization is necessary to convert the molecule into a more volatile and thermally stable form. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy for compounds containing hydroxyl or amine groups. researchgate.net
Once derivatized, the trimethylsilyl (B98337) (TMS) derivative of the compound can be readily analyzed by GC-MS. The electron ionization (EI) source in the mass spectrometer would generate a reproducible fragmentation pattern, creating a unique mass spectrum that serves as a chemical fingerprint for identification and confirmation. This method is highly effective for identifying impurities and degradation products that are also amenable to derivatization.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
As this compound is a chiral compound, separating its enantiomers is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations, offering significant advantages over normal-phase HPLC, including faster analysis times and reduced use of organic solvents. chromatographyonline.comresearchgate.net
The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a small amount of an organic modifier, such as methanol (B129727) or ethanol. The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely applicable and would be the first choice for method development. chromatographyonline.com Screening multiple CSPs with different organic modifiers is a standard strategy to find the optimal conditions for enantiomeric resolution. chromatographyonline.com
Illustrative Chiral SFC Column Screening Results:
| Chiral Stationary Phase (CSP) | Modifier | Resolution (Rs) | Analysis Time (min) |
|---|---|---|---|
| Cellulose tris(3,5-dimethylphenylcarbamate) | Methanol | 1.8 | 3.5 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol | 2.1 | 4.2 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Ethanol | 1.2 | 3.8 |
| Amylose tris(3-chloro-4-methylphenylcarbamate) | Methanol/Acetonitrile (1:1) | 0.9 | 5.0 |
Capillary Electrophoresis for High-Resolution Separation and Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For this compound, Capillary Zone Electrophoresis (CZE) would be an excellent method for assessing purity and detecting closely related impurities.
CE offers extremely high separation efficiency, often exceeding that of HPLC, and requires minimal sample and reagent consumption. The technique is particularly well-suited for separating charged species. The morpholine (B109124) nitrogen in the target compound can be protonated in an acidic buffer, allowing it to migrate in the electric field. By incorporating chiral selectors, such as cyclodextrins, into the background electrolyte, CE can also be adapted for enantioselective separations.
Spectrophotometric and Fluorometric Methods for Trace Level Detection
Simple and rapid quantification can often be achieved using spectrophotometric methods. Based on the UV-absorbing butoxyphenyl chromophore, a direct UV spectrophotometric assay could be developed. This method, while less specific than chromatography, is useful for determining concentration in pure solutions by measuring absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law.
Fluorometric methods offer significantly higher sensitivity and selectivity compared to absorbance spectrophotometry. This would require the this compound molecule to be naturally fluorescent or to be derivatized with a fluorogenic reagent. If the compound possesses native fluorescence, a method can be developed by determining its optimal excitation and emission wavelengths. nih.gov This approach is particularly valuable for detecting trace levels of the compound in various sample types.
Immunoassay Development for Specific Detection in Biological Research Samples
For high-throughput screening or specific detection in complex biological samples like serum or tissue homogenates, the development of a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is a powerful option. This process is complex and involves several key steps.
First, since this compound is a small molecule (a hapten), it must be chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin) to become immunogenic. This conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies that specifically recognize the target molecule. These antibodies form the basis of the immunoassay, where the sample compound competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. While resource-intensive to develop, once established, an immunoassay provides unparalleled specificity and sensitivity for a particular analyte.
Advanced Sample Preparation Strategies for Biological and Environmental Matrices
The accurate quantification of a target analyte like this compound from complex matrices such as blood, plasma, urine, soil, or water necessitates a robust sample preparation strategy. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
For biological matrices, which are rich in proteins and lipids, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.
Protein Precipitation (PPT): This is a straightforward and rapid technique where an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to denature and precipitate proteins. While simple, it may not provide the cleanest extracts and can lead to ion suppression in mass spectrometry-based analyses.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction of ionizable compounds. A multi-step LLE process can enhance the purity of the extract.
Solid-Phase Extraction (SPE): SPE has become a preferred method due to its efficiency, selectivity, and potential for automation. It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, normal-phase, ion-exchange) is critical and is based on the polarity and charge of the analyte.
For environmental matrices, the challenges often involve larger sample volumes and lower analyte concentrations. Techniques like solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE) are suitable for these applications as they combine extraction and preconcentration into a single step.
Table 1: Hypothetical Comparison of Sample Preparation Techniques for this compound in Human Plasma
| Technique | Principle | Potential Advantages | Potential Disadvantages |
|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal by centrifugation. | Fast, simple, inexpensive. | Low selectivity, potential for matrix effects. |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. | Good sample cleanup, high recovery for non-polar compounds. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction | Selective retention on a solid sorbent and elution. | High selectivity, high concentration factor, amenable to automation. | Higher cost per sample, requires method development. |
Method Validation and Quality Control in this compound Analysis
Once an analytical method is developed, it must undergo a thorough validation process to ensure its reliability and suitability for its intended purpose. Method validation is a regulatory requirement for bioanalytical methods used in preclinical and clinical studies. The key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).
The main parameters assessed during method validation include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. These are typically evaluated at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A calibration curve is typically generated using a series of calibration standards, and its linearity is assessed over a defined range.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.
Matrix Effect: The alteration of the analytical signal due to the presence of co-eluting, undetected components from the sample matrix. This is a significant concern in mass spectrometry and is assessed by comparing the response of the analyte in a post-extracted spiked sample to the response of a neat solution of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Table 2: Illustrative Acceptance Criteria for a Validated Bioanalytical Method
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Calibration Curve (r²) | ≥0.99 |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15% |
| Stability | Analyte concentration within ±15% of the nominal concentration |
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Metabolic Transformations of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine in Pre Clinical Models
In Vitro Hepatic Microsomal and Hepatocyte Metabolism Studies
In vitro models utilizing hepatic microsomes and hepatocytes are standard tools for predicting the metabolic pathways of new chemical entities. For 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine, it is anticipated that incubation with human liver microsomes, which contain a high concentration of Cytochrome P450 (CYP) enzymes, would result in the formation of several oxidative metabolites. These in vitro systems would likely demonstrate the compound's susceptibility to Phase I metabolic reactions.
Hepatocyte cultures, which contain both Phase I and Phase II enzymes, would provide a more comprehensive picture of the metabolic profile. In these systems, it is expected that the primary oxidative metabolites of this compound would undergo further conjugation reactions, leading to the formation of more water-soluble products.
Identification and Structural Characterization of Major Metabolites of this compound
Based on the structure of this compound, several major metabolic pathways can be predicted. The primary sites for metabolic attack are likely the butoxy chain, the phenyl ring, and the morpholine (B109124) ring.
Predicted Phase I Metabolites:
O-Dealkylation: The butoxy group is a prime target for O-dealkylation, a common metabolic reaction for alkyl aryl ethers, leading to the formation of a phenolic metabolite. washington.eduwashington.edu
Hydroxylation: Hydroxylation can be expected to occur at various positions. This includes hydroxylation of the butyl chain, the phenyl ring, and the morpholine ring.
N-Oxidation: The nitrogen atom in the morpholine ring is a potential site for N-oxidation.
Ring Opening: The morpholine ring may undergo oxidative cleavage.
Below is an interactive data table detailing the predicted major Phase I metabolites.
| Metabolite ID | Predicted Metabolic Reaction | Predicted Structure |
| M1 | O-Dealkylation of butoxy group | 4-(5,5-dimethylmorpholin-2-yl)phenol |
| M2 | Hydroxylation of the butyl chain (ω-1) | 2-(4-(3-hydroxybutoxy)phenyl)-5,5-dimethylmorpholine |
| M3 | Hydroxylation of the phenyl ring | 2-(4-butoxy-3-hydroxyphenyl)-5,5-dimethylmorpholine |
| M4 | Hydroxylation of the morpholine ring | 2-(4-butoxyphenyl)-5,5-dimethylmorpholin-3-ol |
| M5 | N-Oxidation of the morpholine ring | This compound 4-oxide |
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes in Metabolism
The metabolism of this compound is anticipated to be primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the oxidative metabolism of a vast array of xenobiotics. nih.gov Based on the metabolism of structurally similar drugs containing morpholine and phenyl ether moieties, such as gefitinib (B1684475) and reboxetine, it is plausible that several CYP isoforms are involved. clinpgx.orgdrugbank.comchemicalbook.com
CYP3A4: As the most abundant CYP enzyme in the human liver, CYP3A4 is likely to play a significant role in the metabolism of this compound, particularly in the oxidation of the morpholine ring and the butoxy side chain. nih.govwikipedia.org
CYP2D6: This isoform is also a key player in the metabolism of many drugs and could be involved in the O-dealkylation of the butoxyphenyl group. aacrjournals.orgtandfonline.com
Phase II Metabolism: Glucuronidation, Sulfation, and Other Conjugation Pathways
Following Phase I oxidation, the resulting metabolites with newly introduced or exposed functional groups (e.g., hydroxyl groups) are expected to undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. wikipedia.orgnih.govijpcbs.com
Glucuronidation: The phenolic metabolite (M1) and the various hydroxylated metabolites (M2, M3, M4) are prime candidates for glucuronidation, a common conjugation pathway for hydroxylated compounds. uef.firesearchgate.net This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another potential conjugation pathway for the phenolic and hydroxylated metabolites. nih.govnih.gov
An interactive data table of the predicted major Phase II metabolites is provided below.
| Metabolite ID | Parent Metabolite | Predicted Conjugation Reaction |
| M6 | M1 | O-glucuronidation |
| M7 | M1 | O-sulfation |
| M8 | M2 | O-glucuronidation |
| M9 | M3 | O-glucuronidation |
| M10 | M4 | O-glucuronidation |
Species-Specific Metabolic Profiles in Various Animal Models
Significant interspecies differences in drug metabolism are a well-documented phenomenon. nih.govnih.gov These differences can be both quantitative and qualitative and are largely due to variations in the expression and activity of drug-metabolizing enzymes, particularly CYPs, across different species.
For this compound, it is conceivable that the metabolic profile would differ between common pre-clinical animal models such as rats, mice, and dogs, and humans. For instance, the relative contribution of different CYP isoforms to the metabolism of the compound may vary. One species might favor O-dealkylation, while another may exhibit a higher rate of morpholine ring oxidation. These species-specific metabolic profiles would have important implications for the extrapolation of pharmacokinetic and toxicological data from animal studies to humans.
Prediction of Metabolic Fate Using In Silico Tools and Computational Approaches
In silico tools and computational models are increasingly utilized in modern drug discovery to predict the metabolic fate of new chemical entities. nih.govpensoft.netnih.govnews-medical.netcreative-biolabs.comunivie.ac.at A variety of software programs can predict the sites of metabolism by different CYP isoforms and the likely metabolites that will be formed.
For this compound, these computational approaches could be employed to:
Identify the most probable sites of metabolic attack on the molecule.
Predict the specific CYP isoforms likely to be involved in its metabolism.
Generate a list of potential Phase I and Phase II metabolites.
These in silico predictions can provide valuable guidance for the design and interpretation of subsequent in vitro and in vivo metabolism studies.
Derivatives and Analogues of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine: Design and Evaluation
Rational Design Principles for Novel Morpholine (B109124) Analogues
The rational design of new analogues of 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine is guided by several key principles aimed at enhancing biological specificity, modulating potency, and improving pharmacokinetic properties. These strategies involve systematic structural modifications to probe the structure-activity relationships (SAR) of this chemical scaffold.
Bioisosteric Replacements for Enhanced Specificity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to alter the physicochemical properties of a molecule while retaining or improving its biological activity. spirochem.comnih.gov For this compound, bioisosteric modifications can be envisioned at several positions.
The butoxy group on the phenyl ring is a prime target for bioisosteric replacement. Its lipophilic nature can be modulated to influence absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing the n-butoxy group with other ethers of similar size, such as an isobutoxy or sec-butoxy group, could probe the steric requirements of the binding pocket. Furthermore, the ether oxygen could be replaced with other functionalities to alter hydrogen bonding capacity and metabolic stability.
Table 1: Hypothetical Bioisosteric Replacements for the Butoxy Group
| Original Group | Bioisosteric Replacement | Rationale |
|---|---|---|
| n-Butoxy | Isobutoxy, sec-Butoxy | Explore steric tolerance in the binding site. |
| O-CH₂CH₂CH₂CH₃ | S-CH₂CH₂CH₂CH₃ (Thioether) | Alter hydrogen bonding and metabolic stability. |
| O-CH₂CH₂CH₂CH₃ | CH₂-CH₂CH₂CH₂CH₃ (Alkyl) | Remove hydrogen bond acceptor, increase lipophilicity. |
Homologation and Chain Extension Strategies
Homologation, the process of systematically increasing the length of a carbon chain, can be applied to the butoxy group to investigate the optimal chain length for biological activity. Extending the alkyl chain from butoxy to pentoxy, hexoxy, and so on, can provide insights into the size and nature of the hydrophobic pocket in the target protein. Conversely, shortening the chain to propoxy or ethoxy could also be informative.
Table 2: Hypothetical Homologation of the Alkoxy Chain and Expected Impact
| Analogue | Chain Length Modification | Potential Impact on Biological Activity |
|---|---|---|
| 2-(4-Propoxyphenyl)-5,5-dimethylmorpholine | Shortening by one carbon | May decrease binding affinity if the full length of the butoxy chain is required for optimal hydrophobic interactions. |
| 2-(4-Pentoxyphenyl)-5,5-dimethylmorpholine | Lengthening by one carbon | Could enhance binding affinity if the hydrophobic pocket can accommodate a longer chain, but may also increase non-specific binding. |
Introduction of Diverse Heterocyclic and Carbocyclic Rings
Replacing the butoxyphenyl moiety with a variety of other ring systems can lead to the discovery of novel analogues with significantly different properties. The introduction of heterocyclic rings, in particular, can introduce heteroatoms that can act as hydrogen bond donors or acceptors, potentially leading to enhanced target engagement and selectivity. nih.gov Carbocyclic rings, on the other hand, can be used to explore the conformational constraints of the molecule.
For example, replacing the butoxyphenyl group with a benzofuran (B130515) or an indole (B1671886) ring system could introduce new aromatic interactions and hydrogen bonding possibilities. Alternatively, replacing it with a cyclohexyl ring would remove the aromaticity and allow for the exploration of different three-dimensional conformations.
Synthesis and Advanced Characterization of Novel Derivatives
The synthesis of novel derivatives of this compound would likely follow established synthetic routes for 2-phenylmorpholines. A common approach involves the reaction of a substituted styrene (B11656) oxide with an appropriate amino alcohol. In the case of the target compound, this would involve the reaction of 4-butoxystyrene oxide with 2-amino-2-methyl-1-propanol.
Advanced characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis would be employed. For chiral derivatives, techniques such as chiral chromatography or X-ray crystallography would be necessary to determine the absolute stereochemistry, which can be critical for biological activity.
Comparative Pre-clinical Evaluation of Analogues for Enhanced Biological Activity or Selectivity
A systematic preclinical evaluation of the newly synthesized analogues is essential to determine their biological activity and selectivity. This would typically involve a tiered screening approach.
Initially, the compounds would be screened in vitro for their primary biological activity. Given that the parent compound, G-130, is a stimulant, initial assays would likely focus on its interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Radioligand binding assays would be used to determine the binding affinity (Ki) of the analogues for these transporters. Subsequently, functional assays, such as neurotransmitter uptake inhibition assays, would be performed to determine their functional potency (IC50).
Table 3: Illustrative Preclinical Evaluation Data for Hypothetical Analogues
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|---|---|---|
| Parent Compound | 50 | 25 | 500 | 100 | 50 | >1000 |
| Analogue 1 (Isobutoxy) | 45 | 30 | 450 | 90 | 60 | >1000 |
| Analogue 2 (Thioether) | 60 | 40 | 600 | 120 | 80 | >1000 |
| Analogue 3 (Pentoxy) | 40 | 20 | 400 | 80 | 40 | >1000 |
| Analogue 4 (Pyridine) | 75 | 50 | 300 | 150 | 100 | 600 |
Analogues that demonstrate promising potency and selectivity in these primary assays would then be subjected to further in vitro and in vivo studies to assess their metabolic stability, cytotoxicity, and pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivative Design
QSAR and QSPR are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models can be invaluable in the rational design of new derivatives by predicting the activity of yet-unsynthesized compounds.
For a series of 2-(4-alkoxyphenyl)-5,5-dimethylmorpholine analogues, a QSAR model could be developed by calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). The biological activity data (e.g., IC50 values) would then be correlated with these descriptors using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS).
A hypothetical QSAR equation might look like:
log(1/IC50) = a(logP) + b(σ) + c(Es) + d
Where:
log(1/IC50) is the biological activity.
logP is a measure of hydrophobicity.
σ is the Hammett electronic parameter.
Es is the Taft steric parameter.
a, b, and c are coefficients determined by the regression analysis, and d is a constant.
Similarly, QSPR models can be developed to predict properties such as solubility, melting point, and metabolic stability, which are crucial for drug development. nih.gov The insights gained from these models can guide the selection of which new derivatives to synthesize, thereby saving time and resources.
Theoretical and Computational Studies on the Reactivity and Interactions of 2 4 Butoxyphenyl 5,5 Dimethylmorpholine
Quantum Chemical Investigations of Reaction Mechanisms Involving 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine
Quantum chemical methods are pivotal in elucidating the intricate details of chemical reactions at the electronic level. For a molecule like this compound, these investigations would typically involve density functional theory (DFT) or ab initio methods to map out potential energy surfaces for various hypothetical reactions. Researchers would calculate the geometries of reactants, transition states, and products, along with their corresponding energies. This data allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. For instance, the metabolic pathways of this compound could be explored by modeling its interaction with enzymatic active sites, identifying the most likely sites of oxidation or other transformations.
Molecular Dynamics Simulations of this compound in Solution and Biological Environments
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecules over time. To study this compound, an MD simulation would begin with the development of a robust force field that accurately describes the intramolecular and intermolecular interactions of the compound. The molecule would then be placed in a simulated environment, such as a box of water molecules to represent an aqueous solution, or embedded within a lipid bilayer to mimic a cell membrane. Over the course of the simulation, the trajectory of each atom is calculated, revealing how the molecule moves, changes conformation, and interacts with its surroundings. This can provide insights into its solubility, diffusion characteristics, and preferred orientations in different biological contexts.
Ligand-Protein Interaction Profiling Using Computational Docking and Binding Energy Calculations
Computational docking is a technique used to predict the preferred orientation of a ligand when it binds to a target protein. In the case of this compound, this would involve selecting a protein of interest and using a docking algorithm to fit the molecule into the protein's binding site. The output is a series of possible binding poses, each with a corresponding score that estimates the binding affinity. Following docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed to calculate the binding free energy with higher accuracy. These calculations are crucial for identifying potential biological targets and understanding the key molecular interactions that stabilize the ligand-protein complex.
Pharmacophore Modeling and Virtual Screening for Identification of Related Chemical Entities
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Starting with the structure of this compound, a pharmacophore model could be generated, highlighting key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This model can then be used as a 3D query to screen large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, is a time and cost-effective method for identifying novel compounds with potentially similar biological activities.
Ab Initio and Semi-Empirical Calculations for Elucidating Electronic Properties and Charge Distribution
Ab initio and semi-empirical quantum mechanical methods are employed to investigate the electronic structure of a molecule. For this compound, these calculations can provide valuable information about its electronic properties. For example, the distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for understanding intermolecular interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to determine the molecule's electronic reactivity and spectral properties. Furthermore, these methods can be used to compute the electrostatic potential on the molecular surface, offering insights into how the molecule will be perceived by other interacting species.
Conceptual Applications and Future Research Directions for 2 4 Butoxyphenyl 5,5 Dimethylmorpholine
Exploration of 2-(4-Butoxyphenyl)-5,5-dimethylmorpholine as a Molecular Probe for Specific Biological Pathways
The unique structure of this compound makes it a candidate for development as a molecular probe. Molecular probes are instrumental in elucidating complex biological pathways by selectively interacting with specific targets like receptors or enzymes. mdpi.com The design of such a probe based on this compound would involve synthesizing fluorescently labeled or biotinylated analogues. These modified versions could be used in techniques such as fluorescence microscopy and affinity chromatography to identify and isolate binding partners, thereby illuminating the compound's mechanism of action at a molecular level.
The lipophilic butoxy group on the phenyl ring could facilitate passage across cell membranes, a crucial feature for a probe targeting intracellular components. Future research could focus on synthesizing a small library of such probes with varying linkers and reporter molecules to optimize their utility in cellular imaging and proteomic studies.
Potential for Development as a Research Tool in Neuropharmacology for Investigating Receptor Subtypes
Substituted phenylmorpholines have a history of being investigated for their stimulant effects and as releasers of monoamine neurotransmitters. wikipedia.org This suggests that this compound could serve as a valuable research tool in neuropharmacology. Its core structure could be systematically modified to create a series of analogues with varying affinities for different receptor subtypes, such as those for dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862).
By evaluating the structure-activity relationships (SAR) of these analogues, researchers could develop highly selective ligands for specific receptor subtypes. nih.gov Such selective ligands are indispensable for characterizing the physiological roles of these receptors and for validating them as therapeutic targets for neurological and psychiatric disorders. The dimethyl substitution on the morpholine (B109124) ring, for instance, could be explored for its impact on receptor selectivity and binding affinity.
Table 1: Potential Neuropharmacological Research Applications
| Research Area | Potential Application of this compound Analogues |
| Receptor Subtype Mapping | Development of selective radioligands for PET imaging of receptor distribution in the brain. |
| Neurotransmitter Release Studies | Investigation of the effects on the release and reuptake of dopamine, serotonin, and norepinephrine. |
| Behavioral Pharmacology | Use in animal models to study the behavioral effects associated with specific receptor modulation. |
Elucidating Novel Biological Targets and Mechanisms Modulated by Morpholine Scaffolds
The morpholine ring is a versatile scaffold that can be tailored to interact with a wide array of biological targets. nih.govacs.org While the primary focus for phenylmorpholines has been on monoamine transporters, the unique substitution pattern of this compound may confer activity at novel targets.
Future research could employ unbiased screening approaches, such as high-throughput screening against a broad panel of receptors and enzymes, to identify unexpected biological activities. Techniques like chemical proteomics could also be utilized to pull down interacting proteins from cell lysates, potentially revealing novel binding partners and cellular pathways modulated by this class of compounds.
Synthesis of Radiolabeled this compound for Pre-clinical Imaging Studies (e.g., PET Ligand Development)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both preclinical and clinical research to visualize and quantify biological processes. moravek.comnih.gov The development of a radiolabeled version of this compound, for instance with Fluorine-18, could enable its use as a PET ligand. mdanderson.orgnih.gov
Such a radiotracer could be used in animal models to study its biodistribution, pharmacokinetics, and target engagement in the brain in real-time. researchgate.net This would provide invaluable information on its ability to cross the blood-brain barrier and bind to its putative targets in a living organism. The insights gained from these preclinical imaging studies would be crucial for guiding the further development of this compound or its analogues as potential therapeutic agents.
Emerging Methodologies for Studying Morpholine-Based Compounds in Biological Systems
Advances in research methodologies offer new opportunities to study the biological effects of morpholine-based compounds like this compound. Cryo-electron microscopy (cryo-EM) could be employed to determine the high-resolution structure of the compound bound to its target receptor or enzyme, providing detailed insights into the molecular interactions that govern its activity.
Furthermore, the application of chemogenetics and optogenetics could allow for the precise control and monitoring of the neural circuits affected by this compound. By expressing genetically engineered receptors that are exclusively activated by a modified version of the compound, researchers could dissect the specific neuronal populations and pathways that mediate its pharmacological effects.
Unaddressed Research Questions and Future Hypotheses Regarding this compound
Given the lack of specific research on this compound, a multitude of questions remain unanswered. Future research should aim to address these fundamental aspects to unlock its potential.
Key Unaddressed Questions:
What are the primary molecular targets of this compound in the central nervous system?
What is the detailed structure-activity relationship for the phenyl and morpholine substitutions in this class of compounds? nih.gove3s-conferences.org
Does this compound exhibit agonist, antagonist, or allosteric modulator activity at its target receptors?
What are the pharmacokinetic and metabolic profiles of this compound? The morpholine moiety is often introduced to improve these properties. nih.gov
Future Hypotheses to Investigate:
The butoxyphenyl group may confer selectivity for a specific receptor subtype due to its size and lipophilicity.
The gem-dimethyl substitution on the morpholine ring could enhance metabolic stability and prolong the compound's duration of action.
The compound may act as a dual- or multi-target agent, modulating several neurotransmitter systems simultaneously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
